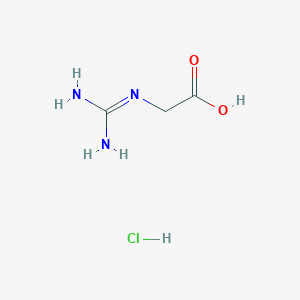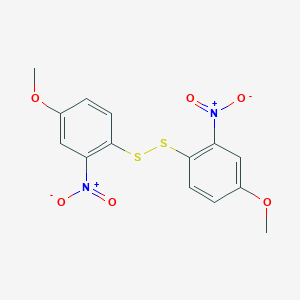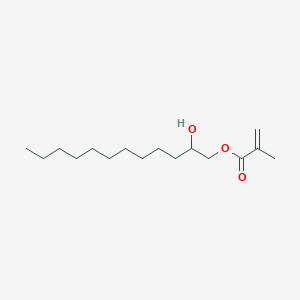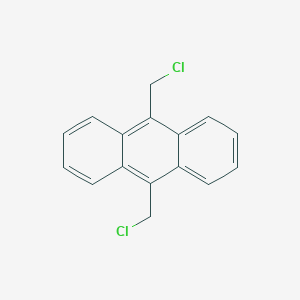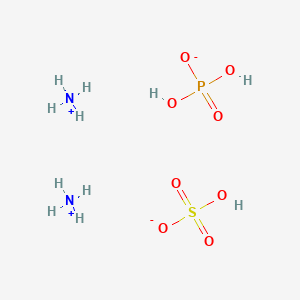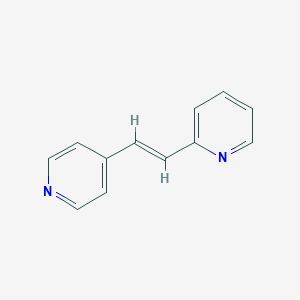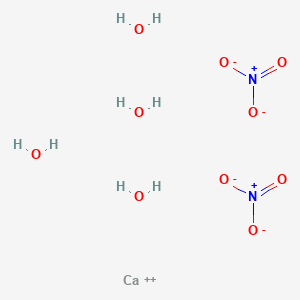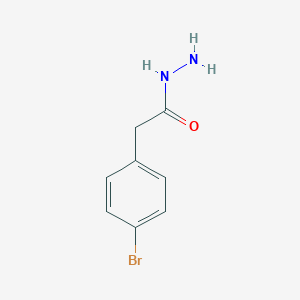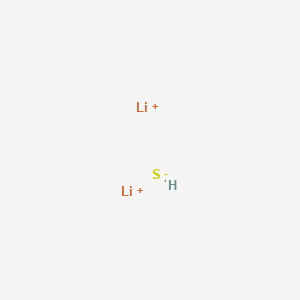
二锂硫化物;sulfanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium sulfide is an anti fluorite semiconductor (bandgap 3.865eV). It exists in orthorhombic and cubic structures. The densities of the orthorhombic and cubic structures are 1.75g/cm3 and 1.63g/cm3 respectively.
科学研究应用
硫化物固态电解质的合成
硫化锂 (Li2S) 是合成硫化物固态电解质的关键原料 . 然而,其高成本和污染限制了硫化物固态电解质和硫化物基全固态电池的商业化 . 二锂硫化物有可能用作这些应用中 Li2S 的替代品。
绿色和经济高效的合成方法
已经设计并提出了一种新的绿色和经济高效的方法来合成高质量的 Li2S . 这种用 H2 还原 Li2SO4 的方法避开了传统碳热还原方法的许多副反应、复杂的纯化过程、不纯产品以及温室气体 (CO 和 CO2) 排放的缺点 . 二锂硫化物可以使用这种方法合成。
高纯度固态电解质合成
合成了高纯度的 Li5.6PS4.6Cl1.4 固态电解质,并将其与使用商业 Li2S 合成的 C-Li5.6PS4.6Cl1.4 电解质进行了比较 . 作为阴极/阳极材料,其离子电导率和化学/电化学稳定性优于 C-Li5.6PS4.6Cl1.4 . 二锂硫化物有可能用于合成高纯度固态电解质。
全固态锂电池
使用 H-Li5.6PS4.6Cl1.4 组装的全固态锂电池 NCM//Li5.6PS4.6Cl1.4//Li–In 的倍率性能和长循环稳定性优于使用 C-Li5.6PS4.6Cl1.4 组装的电池 . 它在 1C 下循环 300 次后可以保持 133.23 mA h g −1 的放电容量(初始放电容量的 95%),并且在 3C 下具有 127.9 mA h g −1 的高放电容量 . 二锂硫化物有可能用于组装全固态锂电池。
锂硫电池
锂硫 (Li–S) 电池由于其高理论比容量 (1675 mAh g −1) 而受到越来越多的关注,但它们在商业化过程中仍然面临着许多挑战,特别是穿梭效应 . 二锂硫化物有可能用于开发高性能 Li–S 电池。
铋基化合物作为硫宿主
研究中提出的研究为铋基化合物作为硫宿主以提高阴极循环寿命提供了新的线索,并为高性能 Li–S 电池提供了有前景的设计策略<a aria-label="2: " data-citationid="a7c86231-5f1e-f839-18dd-b726ea2659a1-32" h="
未来方向
作用机制
Target of Action
Lithium: primarily targets enzymes such as glycogen synthase kinase 3 and inositol phosphatases , and it also modulates glutamate receptors .
Sulfanides: , on the other hand, are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
Lithium: is thought to inhibit its target enzymes, thereby affecting various cellular processes . For instance, the inhibition of glycogen synthase kinase 3 could affect the cell’s energy metabolism.
Sulfanides: act as competitive inhibitors of dihydropteroate synthetase . By blocking this enzyme, sulfanides prevent the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
The biochemical pathways affected by dilithium sulfanide would likely be a combination of those affected by lithium and sulfanides.
Lithium: affects several biochemical pathways, including those involving inositol phosphates and glycogen synthase kinase 3 . These pathways are involved in various cellular processes, including energy metabolism and signal transduction .
Sulfanides: affect the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, they prevent the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .
Result of Action
The result of dilithium sulfanide’s action would likely be a combination of the effects of lithium and sulfanides.
Lithium: has a number of effects, including mood stabilization in bipolar disorder .
Sulfanides: have antibacterial effects due to their inhibition of folic acid synthesis .
属性
IUPAC Name |
dilithium;sulfanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2S/h;;1H2/q2*+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBXXUVDYRCDCF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[SH-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLi2S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Isoxazolo[4,5-b]quinoxaline](/img/structure/B83936.png)
